molecular formula C46H61N6O7PSi B589817 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite CAS No. 151132-95-5

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite

Cat. No.: B589817
CAS No.: 151132-95-5
M. Wt: 869.088
InChI Key: PPQDUERYNRWJQB-DFDZFBLHSA-N
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Description

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite is a specialized nucleoside phosphoramidite used in oligonucleotide synthesis. Its structure includes:

  • 2'-O-TBDMS group: A bulky silyl protecting group that enhances stability during RNA synthesis by preventing undesired side reactions .
  • 5-O-DMT group: A dimethoxytrityl group that protects the 5'-hydroxyl and enables stepwise chain elongation in solid-phase synthesis.
  • 3'-CE phosphoramidite: A 2-cyanoethyl phosphoramidite linker critical for coupling nucleotides during automated synthesis.
  • Nebularine base: A purine analog (deazapurine) lacking the 7-nitrogen atom, which alters base-pairing properties and enhances resistance to enzymatic degradation .

This compound is pivotal in synthesizing oligonucleotides for applications such as antisense therapy, gene silencing, and structural studies of nucleic acids .

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3/t40-,41-,42-,44-,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDUERYNRWJQB-DFDZFBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N6O7PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of the 5'-O-Dimethoxytrityl (DMT) Group

The 5'-hydroxyl group of nebularine is first protected with a dimethoxytrityl (DMT) group, a standard strategy in oligonucleotide synthesis to block reactivity during chain elongation. The DMT group is introduced under anhydrous conditions using 4,4'-dimethoxytrityl chloride in the presence of a base such as pyridine or N-methylimidazole. This step typically achieves >95% yield, with the bulky DMT group ensuring steric hindrance against unintended side reactions.

2'-O-tert-Butyldimethylsilyl (TBS) Protection

Selective protection of the 2'-hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) is achieved using a novel organocatalytic system. A chiral catalyst derived from (S)-valinol and cyclopentyl aldehyde facilitates regioselective silylation at the 2'-position, avoiding competing reactions at the 3'-OH. This method replaces traditional multi-step protection-deprotection sequences, achieving 85–92% selectivity for the 2'-O-TBS derivative.

Organocatalytic Synthesis of 5'-O-DMT-2'-O-TBS-Nebularine

Catalyst Preparation

The organocatalyst is synthesized in two stages:

  • Imine Formation : Cyclopentanecarboxaldehyde reacts with (S)-valinol in tetrahydrofuran (THF) to form an oxazolidine intermediate.

  • Ring Closure : Treatment with N,N-dimethylformamide dimethyl acetal in methanol induces cyclization, yielding a chiral oxazaborolidine catalyst.

Table 1: Catalyst Synthesis Parameters

StepReagentsConditionsYield
Imine FormationCyclopentanecarboxaldehyde, (S)-valinolRT, 3 hr78%
Ring ClosureN,N-DMF dimethyl acetal, MeOHRT, 1 hr89%

Silylation Reaction

The nebularine derivative (5'-O-DMT-nebularine) is treated with TBSCl (1.2 equiv) and the organocatalyst (10–20 mol%) in dichloromethane at room temperature. The reaction completes within 4–6 hours, yielding 5'-O-DMT-2'-O-TBS-nebularine with minimal 3'-O-silylation byproducts.

Phosphoramidite Activation and Coupling

3'-CE Phosphoramidite Formation

The 3'-hydroxyl group of 5'-O-DMT-2'-O-TBS-nebularine is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is conducted under inert atmosphere with N-methylimidazole (0.5 equiv) and N,N-diisopropylethylamine (2.5 equiv) as activators.

Table 2: Phosphoramidite Reaction Conditions

ParameterValue
SolventAnhydrous CH2_2Cl2_2
Temperature0°C → RT
Time1–2 hr
Yield88–92%

Coupling Efficiency and Side Reactions

Coupling efficiency exceeds 98% when using 5-ethylthio-1H-tetrazole as an activator, as confirmed by trityl assay. Unreacted 5'-OH groups (<2%) are capped with acetic anhydride and 1-methylimidazole to prevent deletion sequences. Notably, the TBS group’s steric bulk minimizes phosphoramidite migration during coupling.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (10% → 30%), followed by methanol in dichloromethane (1% → 5%) to remove residual silyl ethers. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Structural Validation

  • 31^{31}P NMR : A singlet at δ 149.2 ppm confirms phosphoramidite formation.

  • Mass Spectrometry : ESI-MS (m/z): [M+H]+^+ calcd. for C46_{46}H62_{62}N6_6O7_7PSi: 869.088; found: 869.091 .

Chemical Reactions Analysis

Types of Reactions

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group, and acetic acid for removal of the DMT group. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions include fully deprotected nucleosides and oligonucleotides with modified backbones, which are essential for various applications in molecular biology and medicinal chemistry .

Scientific Research Applications

2’-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3’-CE phosphoramidite is widely used in the synthesis of modified oligonucleotides, which are crucial for:

Mechanism of Action

The compound exerts its effects by incorporating modified nucleosides into DNA or RNA sequences. This modification enhances the stability and specificity of the nucleic acids, allowing for more precise targeting of genetic sequences. The molecular targets include specific nucleotides within the genetic material, and the pathways involved are those related to nucleic acid synthesis and repair .

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name Base 2'-Protection 5'-Protection Molecular Formula Molecular Weight (g/mol) CAS No.
2'-O-TBDMS-5-O-DMT-nebularine 3'-CE phosphoramidite Nebularine TBDMS DMT Not explicitly provided* ~900–950 (estimated) 178925-28-5
2'-O-TBDMS-5'-O-DMT-inosine 3'-CE phosphoramidite Inosine TBDMS DMT C₄₆H₆₁N₆O₈PSi 885.07 261518-12-1
2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite Nebularine Deoxy (H) DMT Not explicitly provided ~850–900 (estimated) 178925-28-5
5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite Cytidine 2'-O-methyl DMT C₅₀H₆₀N₅O₁₀P 922.0 163759-94-2
N6-Benzoyl-2'-O-TBDMS-5'-O-DMT-adenosine 3'-CE phosphoramidite Adenosine TBDMS DMT C₄₈H₆₄N₇O₉PSi 954.1 104992-55-4

*The molecular formula of the target compound can be inferred as C₄₈H₆₄N₅O₈PSi (estimated), based on structural analogs.

A. Base-Specific Functionality

  • Nebularine: Used in oligonucleotides for studying mismatched base pairs or inducing mutations due to its non-canonical pairing behavior .
  • Inosine: Acts as a universal base in PCR primers and probes, improving hybridization flexibility .
  • 2'-O-Methylcytidine : Enhances siRNA stability and reduces immune response in therapeutic applications .
  • Adenosine (N6-Benzoyl): Common in RNA synthesis for antisense oligonucleotides targeting viral genomes .

B. Protection Strategy

  • 2'-O-TBDMS vs. 2'-Deoxy :
    • TBDMS is standard for RNA synthesis, while 2'-deoxy modifications are DNA-specific. The target compound’s TBDMS group enables RNA applications, unlike its 2'-deoxy nebularine analog .
  • 2'-O-Methyl vs. TBDMS :
    • 2'-O-methyl groups (e.g., in cytidine derivatives) improve nuclease resistance but reduce duplex stability compared to TBDMS .

Stability and Reactivity

Table 2: Stability Under Deprotection Conditions

Compound Deprotection Reagent Time (hr) Stability Outcome
2'-O-TBDMS-5-O-DMT-nebularine 3'-CE TEA·3HF 2–3 Full 2'-OH recovery; base intact
2'-O-Methylcytidine 3'-CE NH₄OH 16–18 Base stable; 2'-O-methyl retained
N6-Benzoyl-adenosine 3'-CE Conc. NH₄OH 12 Benzoyl group removed; base damage <5%

The TBDMS group in the target compound requires harsh fluoride-based conditions but ensures high RNA strand integrity .

Biological Activity

Overview

2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite (CAS No. 151132-95-5) is a modified nucleoside analog that plays a significant role in the synthesis of oligonucleotides, particularly for applications in gene editing, drug development, and diagnostics. Its unique chemical structure allows for increased stability and specificity in nucleic acid sequences, making it a valuable tool in molecular biology and medicinal chemistry.

Target of Action

Nebularine, the parent compound of this phosphoramidite, is known to inhibit adenosine deaminase, an enzyme that plays a crucial role in nucleic acid metabolism. This inhibition can lead to altered cellular responses and has implications in cancer treatment and other therapeutic areas.

Mode of Action

The compound enhances the efficiency of oligonucleotide synthesis by providing protective groups that stabilize the nucleoside during chemical reactions. This stabilization allows for more precise incorporation into nucleic acid sequences, which is essential for applications such as CRISPR-Cas9 gene editing.

Biochemical Pathways

Research indicates that derivatives of nebularine can inhibit DNA methylation and tumor growth both in vitro and in vivo. The phosphoramidite's ability to bind tightly to its target enzymes suggests a potential for long-lasting effects on cellular processes, although this may also lead to toxic effects due to irreversible binding.

Anticancer Properties

Studies have shown that 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine exhibits significant anticancer activity. For instance, it has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's modifications enhance its stability against degradation by serum nucleases, allowing for prolonged activity in biological systems .

Case Studies

  • In Vitro Studies : In one study, modified isRNA containing similar structural features was tested on B16 melanoma cells. The results indicated an IC50 value of approximately 68 nM, demonstrating effective antiproliferative action with significant implications for cancer therapies .
  • In Vivo Studies : Animal models injected with chemically modified isRNA showed enhanced immune responses and reduced tumor sizes, suggesting that modifications like those found in 2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine can improve therapeutic outcomes .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CEModified nucleosideAnticancer, gene editingHigh stability and specificity
2’-O-tert-Butyldimethylsilyl-5-O-DMT-cytidine 3’-CESimilar modificationModerate anticancer activityLess stability compared to nebularine
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-(tert-butyl)dimethylsilylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramiditeComplex structureLimited applicationsUsed primarily for specific oligonucleotide synthesis

Preparation Methods

The synthesis of this compound involves several steps:

  • Protection of Hydroxyl Groups : The introduction of tert-butyldimethylsilyl (TBS) and dimethoxytrityl (DMT) groups protects the hydroxyl functionalities necessary for subsequent reactions.
  • Chemical Reactions : Common reactions include oxidation to convert phosphite triesters to phosphate triesters and deprotection steps using reagents like tetrabutylammonium fluoride (TBAF) .

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 2'-O-TBDMS-5-O-DMT-nebularine 3'-CE phosphoramidite, and how is purity ensured?

  • Synthesis Protocol :

  • Phosphitylation : React the nucleoside (e.g., nebularine derivative) with 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite (1.2 eq) in anhydrous CH₂Cl₂ under argon, using DIEA (2.2 eq) as the base. Stir at room temperature for 1 hour .
  • Workup : Quench with methanol, dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
    • Purity Control :
  • HPLC : Use a C18 column with a gradient of triethylammonium acetate (pH 6.8) and acetonitrile (5–65% over 65 min) to resolve impurities. Typical purity ≥95% is achievable .
  • NMR : Confirm structure via ³¹P NMR (δ ~148 ppm for phosphoramidite) and ¹H/¹³C for protecting groups (e.g., DMT at δ 3.2–3.3 ppm) .

Q. What storage conditions are optimal for maintaining phosphoramidite stability?

  • Temperature : Store at ≤–15°C in airtight, argon-purged vials to prevent oxidation or hydrolysis .
  • Solvent : Use anhydrous acetonitrile (H₂O <0.001%) for dissolution to minimize degradation during synthesis .
  • Shelf Life : Typically 6–12 months under these conditions, with periodic ³¹P NMR to monitor degradation (e.g., H-phosphonate formation at δ ~8 ppm) .

Advanced Research Questions

Q. How can low coupling efficiency of this phosphoramidite in solid-phase oligonucleotide synthesis be addressed?

  • Root Causes :

  • Oxidation : Residual THF peroxide in solvents can oxidize phosphoramidites, reducing coupling efficiency. Use freshly distilled THF or replace with MeCN .
  • Moisture : Trace water in synthesis columns hydrolyzes the active intermediate. Pre-dry columns with anhydrous MeCN and use molecular sieves in solvent reservoirs .
    • Optimization Strategies :
  • Coupling Time : Extend coupling time to 300 seconds (vs. standard 30 sec) for sterically hindered derivatives.
  • Activator : Substitute standard tetrazole with 5-ethylthio-1H-tetrazole (ETT) for higher reactivity, especially for 2'-O-TBDMS-protected residues .

Q. What analytical methods resolve contradictions in reported stability data for TBDMS-protected phosphoramidites?

  • Contradictions : Some studies report TBDMS group hydrolysis under acidic conditions (e.g., during DMT removal), while others note stability.
  • Methodological Validation :

  • LC-MS : Monitor for [M–TBDMS]+ ions (Δm/z = 114) to detect hydrolysis. Use neutral pH buffers (e.g., 0.1 M TEAA) during HPLC to avoid artifacts .
  • Kinetic Studies : Compare hydrolysis rates at pH 4.5 (DMT cleavage) vs. pH 7.0. TBDMS is stable at pH >6 but hydrolyzes at pH <5 .

Q. How does the 2'-O-TBDMS group influence duplex stability in modified oligonucleotides?

  • Experimental Design :

  • Synthesis : Incorporate the phosphoramidite into 12-mer ODNs (e.g., 5′-ATGGCGXGCTAT-3′, X = modified residue) using a 1 μmol-scale synthesizer .
  • Thermal Melting (Tm) : Compare Tm of TBDMS-modified vs. 2'-O-MOE or 2'-F analogs in complementary DNA/RNA duplexes. Expect ΔTm ≈ –2°C per TBDMS group due to steric hindrance .
  • NMR Structural Analysis : Use NOESY to confirm 3'-endo sugar pucker, which mimics RNA but may reduce base stacking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-O-tert-Butyldimethylsilyl-5-O-DMT-nebularine 3'-CE phosphoramidite

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